3-Phenyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 3-Phenyl-1H-pyrazol-5-amine derivatives involves various chemical routes, including the reaction of pyrazole with different reagents to introduce the phenyl group at the 3-position. For instance, Hiscock et al. (2019) reported the synthesis of an asymmetric ligand, highlighting the process's complexity and the intricate conditions required to achieve the desired molecular architecture (Hiscock et al., 2019).
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrazol-5-amine and its derivatives has been extensively studied using X-ray crystallography and computational methods. Such analyses reveal the compound's geometric parameters, molecular electrostatic potentials, and frontier molecular orbitals. For example, Wen et al. (2023) characterized a pyrazole ring derivative, demonstrating the role of non-covalent interactions in defining the molecule's structure (Wen et al., 2023).
Chemical Reactions and Properties
3-Phenyl-1H-pyrazol-5-amine participates in a variety of chemical reactions, forming complexes with metals or undergoing functionalization to yield a range of derivatives with unique properties. For example, the compound's ability to form complexes with ZnCl2, as discussed by Hiscock et al. (2019), highlights its versatility in coordination chemistry (Hiscock et al., 2019).
Physical Properties Analysis
The physical properties of 3-Phenyl-1H-pyrazol-5-amine, such as melting points, birefringence, and photoluminescence behaviors, are crucial for its applications in materials science and electronics. Hiscock et al. (2019) detailed these properties, especially the unique phase behavior and emission properties upon complexation with ZnCl2 (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-Phenyl-1H-pyrazol-5-amine, including its reactivity, functional group compatibility, and the effects of substitution on its behavior in reactions, are well-documented. Studies like those by Shukla et al. (2015) provide insights into the electronic structure and vibrational spectra, offering a basis for understanding its chemical behavior (Shukla et al., 2015).
Scientific Research Applications
Drug Discovery :
- Synthesis of heterocyclic ketene aminal libraries with potential as drug discovery candidates (Fuchao Yu et al., 2013).
- Development of new azo Schiff bases containing azo groups, which are significant for spectroscopic studies and could have applications in drug discovery (S. Özkınalı et al., 2018).
Material Science :
- Investigation of the fluorescent properties of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its complex with ZnCl2, indicating potential use in materials with photoluminescent properties (L. Hiscock et al., 2019).
- Development of highly efficient blue solid emitters based on 3(5)-phenol-1H-pyrazoles for use in organic electronics or as fluorescent markers (Baolei Tang et al., 2016).
Catalysis :
- Application in the synthesis of pyrazolo[3,4-b]pyridines via anomeric-based oxidation using novel nanomagnetic catalysts (Javad Afsar et al., 2018).
- Use in copper(II) oxide nanoparticle catalysis for the synthesis of phenyl-1H-pyrazolo[3,4-b]pyridine derivatives (M. Reddy et al., 2016).
Spectroscopy and Structural Analysis :
- Analysis of pyrazole derivatives to understand their molecular structure and reactivity (P. Szlachcic et al., 2020).
- Study of the tautomeric state of azo dyes derived from 3-phenyl-1H-pyrazol-5-amines for potential use as NMR reference compounds (V. Deneva et al., 2019).
Safety And Hazards
Future Directions
Pyrazoles, including 3-Phenyl-1H-pyrazol-5-amine, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
5-phenyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRRFDVPMZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935629 | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrazol-5-amine | |
CAS RN |
1572-10-7, 827-41-8 | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 5-amino-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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